molecular formula C32H27N5Na2O8S2 B12368573 disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

Cat. No.: B12368573
M. Wt: 719.7 g/mol
InChI Key: LARMRMCFZNGNNX-UHFFFAOYSA-L
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Description

Disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-dimethyl-6-sulfonatophenylamine, followed by coupling with 2-methoxy-5-methylphenylamine. The resulting intermediate is then coupled with 7-anilino-4-hydroxynaphthalene-2-sulfonic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reagents, are meticulously monitored to ensure high yield and purity of the final product. The compound is then purified through crystallization or filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction typically produces aromatic amines.

Scientific Research Applications

Disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular structure, particularly the azo bonds and sulfonate groups, plays a crucial role in its interaction with light and other molecules. In biological systems, it may interact with cellular components, leading to staining or other effects.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
  • Disodium 7-anilino-3-[[4-[(2,4-dimethyl-6-sulphonatophenyl)azo]-2,5-dimethylphenyl]azo]-4-hydroxynaphthalene-2-sulfonate

Uniqueness

Disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is unique due to its specific molecular structure, which imparts distinct color properties and stability. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C32H27N5Na2O8S2

Molecular Weight

719.7 g/mol

IUPAC Name

disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C32H29N5O8S2.2Na/c1-18-12-20(3)30(28(13-18)46(39,40)41)36-34-25-17-27(45-4)26(14-19(25)2)35-37-31-29(47(42,43)44)16-21-15-23(10-11-24(21)32(31)38)33-22-8-6-5-7-9-22;;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

LARMRMCFZNGNNX-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)C.[Na+].[Na+]

Origin of Product

United States

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